molecular formula C7H16N2O B567399 trans-4-Amino-1-isopropyl-3-pyrrolidinol CAS No. 1212301-32-0

trans-4-Amino-1-isopropyl-3-pyrrolidinol

Cat. No. B567399
CAS RN: 1212301-32-0
M. Wt: 144.218
InChI Key: QUGVYQWQGIUEHV-BQBZGAKWSA-N
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Description

“trans-4-Amino-1-isopropyl-3-pyrrolidinol” is a chemical compound with the IUPAC name (3S,4S)-4-amino-1-isopropylpyrrolidin-3-ol dihydrochloride . It has a molecular weight of 217.14 and its InChI Code is 1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m0…/s1 .


Molecular Structure Analysis

The molecular structure of “trans-4-Amino-1-isopropyl-3-pyrrolidinol” is represented by the linear formula C7 H16 N2 O . 2 Cl H . The InChI key for this compound is KPMFUOZROXMDCW-JFYKYWLVSA-N .


Physical And Chemical Properties Analysis

“trans-4-Amino-1-isopropyl-3-pyrrolidinol” is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as trans-4-Amino-1-isopropyl-3-pyrrolidinol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, this compound could potentially be used in the design and synthesis of new drugs.

Biological and Pharmacological Activity

Piperidines and their derivatives have shown a wide range of biological and pharmacological activities . Therefore, trans-4-Amino-1-isopropyl-3-pyrrolidinol could potentially be used in biological and pharmacological research.

Synthesis of Piperidine Derivatives

Trans-4-Amino-1-isopropyl-3-pyrrolidinol could potentially be used in the synthesis of various piperidine derivatives . These derivatives could then be used in a variety of applications, including drug design and synthesis.

Research on Heterocyclic Compounds

Given that piperidine is a six-membered heterocycle, trans-4-Amino-1-isopropyl-3-pyrrolidinol could be used in research on heterocyclic compounds . This could include studies on their synthesis, properties, and applications.

5. Development of ALK and ROS1 Inhibitors A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . Therefore, trans-4-Amino-1-isopropyl-3-pyrrolidinol could potentially be used in the development of these inhibitors.

Chemical Synthesis

Given its specific chemical structure, trans-4-Amino-1-isopropyl-3-pyrrolidinol could potentially be used in various chemical synthesis processes .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)9-3-6(8)7(10)4-9/h5-7,10H,3-4,8H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGVYQWQGIUEHV-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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